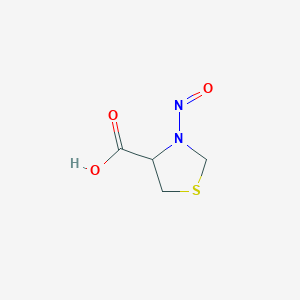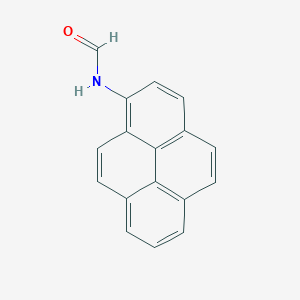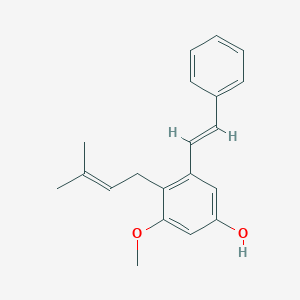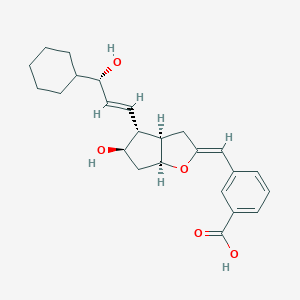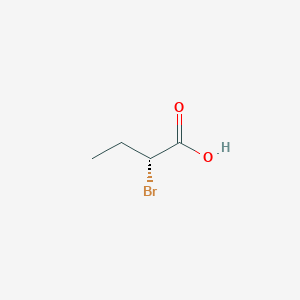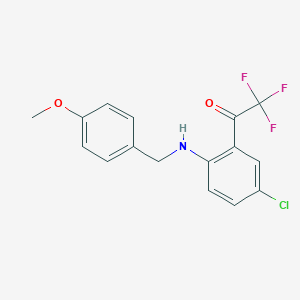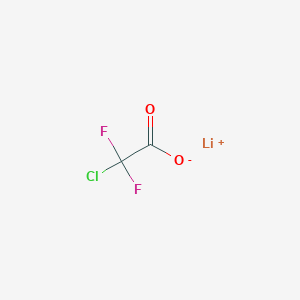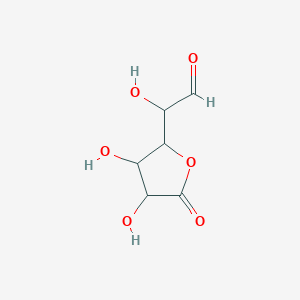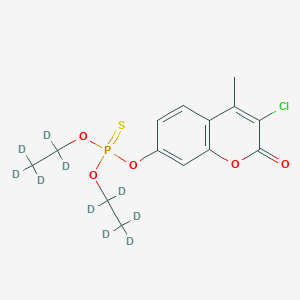
Coumaphos-d10
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Coumaphos-d10 involves several key steps starting with the reaction of ethanol-d6 with phosphorus pentasulfide (P2S5) to produce diethyl chlorothiophosphate-d10. This compound is then treated with 3-chloro-4-methyl-7-hydroxycoumarin and potassium carbonate in acetone at reflux conditions, yielding Coumaphos-d10. This process is applicable for creating labeled forms of various dialkyl thiophosphate insecticides, showcasing the versatility of this synthetic approach (Kochansky, 2000).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications : Coumaphos-d10 is used as an internal standard in gas-liquid chromatographic-mass spectrometric analyses. Kochansky (2000) synthesized diethyl-d10 coumaphos and related compounds for such applications, emphasizing its role in improving the accuracy and reliability of analytical methods in detecting coumaphos residues (Kochansky, 2000).
Environmental and Ecological Impact Studies : Research by Bevk, Kralj, and Čokl (2012) showed that coumaphos, used to control the Varroa destructor mite in honeybee colonies, can disrupt food transfer among bees, leading to increased mortality. This study highlights the ecological impact of coumaphos use in apiculture (Bevk, Kralj, & Čokl, 2012).
Toxicology and Safety Assessments : Research by Gregorc et al. (2018) indicated that coumaphos exposure in honeybees caused higher mortality and down-regulation of antioxidant genes. Such studies are crucial in understanding the toxicological effects of pesticide use on non-target organisms like bees (Gregorc et al., 2018).
Development of Novel Detection Methods : A study by Dai et al. (2012) developed a method for attomolar detection of coumaphos, showcasing the advancement in analytical techniques for monitoring trace levels of environmental contaminants. This method has a low limit of detection and is suitable for fast, in-field detection of coumaphos (Dai et al., 2012).
Safety And Hazards
Coumaphos-d10 is fatal if swallowed and toxic in contact with skin. It is very toxic to aquatic life . It is also lethal to rats .
Relevant Papers One relevant paper discusses a method to detect Coumaphos based on surface plasmon resonance (SPR) and immune reaction . This method is promising for a large number of samples quick detection on spot and for application prospects .
Eigenschaften
IUPAC Name |
7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNANOICGRISHX-IZUSZFKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumaphos-d10 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




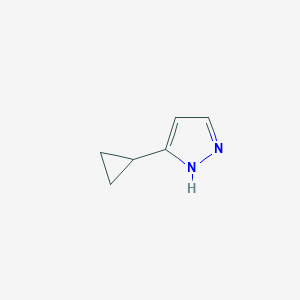

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
